

Spectroscopic Data Comparison: 4-Fluoro-3-nitrophenylacetic Acid and Structural Analogs

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profile of **4-Fluoro-3-nitrophenylacetic Acid**

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide offers a comparative analysis of the spectroscopic data for **4-Fluoro-3-nitrophenylacetic acid**, a compound of interest for various applications, against its structurally related analogs. While direct experimental spectroscopic data for **4-Fluoro-3-nitrophenylacetic acid** is not readily available in public databases, this guide provides a predictive overview based on the established data of similar compounds. This comparison aims to facilitate the identification and characterization of **4-Fluoro-3-nitrophenylacetic acid** in experimental settings.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for key structural analogs of **4-Fluoro-3-nitrophenylacetic acid**. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Fluoro-3-nitrophenylacetic acid (Predicted)	CDCl ₃	Due to the electron-withdrawing effects of the nitro and fluoro groups, the aromatic protons are expected to be downfield. The methylene protons adjacent to the carboxylic acid would likely appear as a singlet.
3-Nitrophenylacetic acid[1]	CDCl ₃	11.22-10.70 (br s, 1H, COOH), 8.20-8.11 (m, 2H, Ar-H), 7.61 (t, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 3.78 (s, 2H, CH ₂)
(4-Nitrophenyl)acetic acid[2]	-	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3]	-	Data available in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Fluoro-3-nitrophenylacetic acid (Predicted)	CDCl_3	The carbon attached to the fluorine atom is expected to show a large C-F coupling constant. The carbons of the aromatic ring will be influenced by the substituents, and the carbonyl carbon of the carboxylic acid will appear significantly downfield.
3-Nitrophenylacetic acid[4]	-	Data available in spectral databases.
(4-Nitrophenyl)acetic acid Sodium Salt[5]	-	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3]	-	Data available in spectral databases.

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorptions (cm^{-1})
4-Fluoro-3-nitrophenylacetic acid (Predicted)	KBr Pellet	Expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching, C-F stretching, and asymmetric and symmetric stretching of the NO_2 group.
3-Nitrophenylacetic acid[6][7]	KBr Wafer	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3][8][9]	KBr	Data available in spectral databases.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M-H] ⁻ (m/z)
4-Fluoro-3-nitrophenylacetic acid	ESI-MS	Expected [M-H] ⁻ at m/z 198.02
3-Nitrophenylacetic acid[6][10]	EI	181 (M ⁺)
(4-Nitrophenyl)acetic acid[2]	GC-MS	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3][9]	EI	Data available in spectral databases.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of small organic molecules like **4-Fluoro-3-nitrophenylacetic acid** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **¹H NMR:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **¹³C NMR:** Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

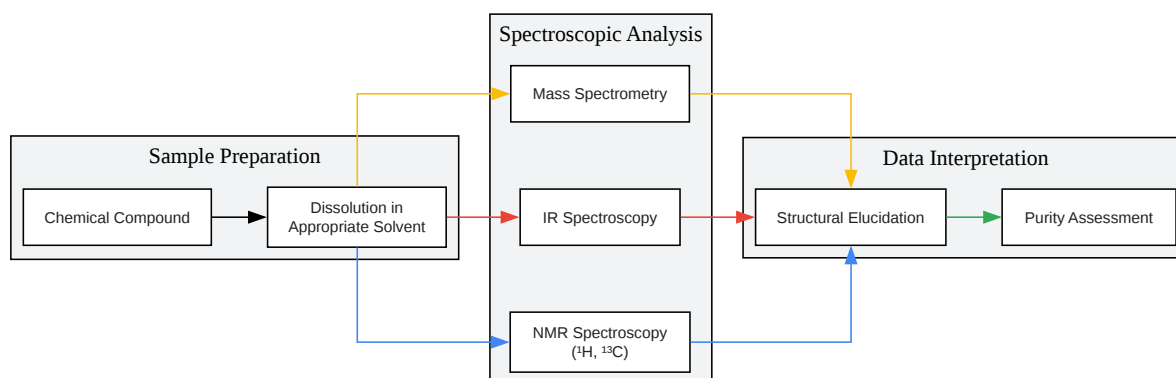
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
- Data Acquisition: For ESI, the analysis is typically performed in negative ion mode to observe the deprotonated molecule $[\text{M}-\text{H}]^-$. For EI, the molecular ion $[\text{M}]^+$ and characteristic fragment ions are observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

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- To cite this document: BenchChem. [Spectroscopic Data Comparison: 4-Fluoro-3-nitrophenylacetic Acid and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067054#spectroscopic-data-for-4-fluoro-3-nitrophenylacetic-acid>]

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